molecular formula C16H18FN3O B2564679 (3-fluorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034203-80-8

(3-fluorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Cat. No.: B2564679
CAS No.: 2034203-80-8
M. Wt: 287.338
InChI Key: NTTSFGPDFMUVGW-UHFFFAOYSA-N
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Description

The compound “(3-fluorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone” is a complex organic molecule that contains a fluorophenyl group, a methylpyrazolyl group, and a piperidinyl group linked by a methanone group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the methanone central group. The exact structure would depend on the specific synthetic route used and the conditions under which the compound was synthesized .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the fluorine atom on the phenyl ring, the nitrogen atoms in the pyrazole and piperidine rings, and the carbonyl group in the methanone . These functional groups could potentially undergo a variety of chemical reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its stability and the polarity of the molecule .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • A novel bioactive heterocycle, closely related to the compound of interest, was synthesized and its structure characterized, highlighting the potential for antiproliferative activity. This involved IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, suggesting a focus on developing new therapeutic agents (S. Benaka Prasad et al., 2018).

Pharmacological Potential

  • Research on compounds structurally similar to "(3-fluorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone" has demonstrated significant pharmacological potential. For example, a study on a high-efficacy 5-HT1A receptor agonist showed curative-like action on allodynia following spinal cord injury, indicating potential applications in pain management (F. Colpaert et al., 2004).

Enzyme Inhibitory Activities

  • Compounds with similar structural characteristics have been evaluated for their in vitro enzyme inhibitory activities, revealing potential as enzyme inhibitors. This suggests applications in developing treatments for diseases where enzyme modulation is beneficial (A. Cetin et al., 2021).

Antimicrobial and Antimycobacterial Activities

  • The synthesis and evaluation of derivatives for antimicrobial activities have been explored, with certain compounds showing good activity. This research path could lead to new antimicrobial agents to combat resistant bacterial strains (M. A. Ali & M. Yar, 2007).

Radiolabelling and Imaging Applications

  • Radiolabelled derivatives have been synthesized for potential use in imaging studies, such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT), to visualize specific receptors in the brain. This demonstrates the compound's relevance in diagnostic research and neuroscience (P. Blanckaert et al., 2005).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound, especially considering the presence of the fluorine atom .

Future Directions

The future research directions for this compound could include exploring its potential biological activity, optimizing its synthesis, and investigating its reactivity .

Properties

IUPAC Name

(3-fluorophenyl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c1-19-9-7-15(18-19)13-5-3-8-20(11-13)16(21)12-4-2-6-14(17)10-12/h2,4,6-7,9-10,13H,3,5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTSFGPDFMUVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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